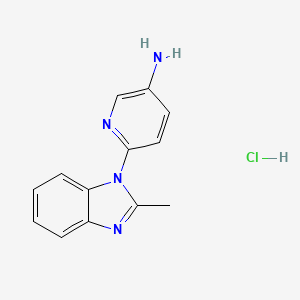

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride

Description

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride is a hydrochloride salt of a pyridinamine derivative bearing a 2-methylbenzimidazole substituent at the 6-position of the pyridine ring. The compound is identified by synonyms such as MFCD25371164 and AKOS024395280 and is listed in supplier catalogs for research applications .

Propriétés

IUPAC Name |

6-(2-methylbenzimidazol-1-yl)pyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4.ClH/c1-9-16-11-4-2-3-5-12(11)17(9)13-7-6-10(14)8-15-13;/h2-8H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUZJIYBLGTIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3=NC=C(C=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431963-77-7 | |

| Record name | 3-Pyridinamine, 6-(2-methyl-1H-benzimidazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

Substitution Reaction: The methyl group is introduced at the 2-position of the benzimidazole ring through alkylation reactions.

Coupling with Pyridine: The pyridine moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzimidazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mécanisme D'action

The mechanism of action of 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of gene expression.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Data for Selected Hydrochloride Salts of Pyridinamines and Anilines

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS/Supplier Codes |

|---|---|---|---|---|

| 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine HCl | C₁₃H₁₄ClN₄ (calculated) | 261.45 (calculated) | 2-Methylbenzimidazol-1-yl at pyridine-6 | MFCD25371164, AKOS024395280 |

| 6-(Trifluoromethoxy)pyridin-3-amine HCl | C₆H₅ClF₃N₂O | 201.63 | Trifluoromethoxy at pyridine-6 | Not provided |

| 3-(Difluoromethyl)-2-methylaniline HCl | C₈H₁₀ClF₂N | 193.63 | Difluoromethyl and methyl groups on benzene ring | Not provided |

| 3,4-Dihydro-2H-1-benzopyran-7-amine HCl | C₉H₁₂ClNO | 185.66 | Benzopyran ring system with amine at position 7 | Not provided |

Key Observations:

Structural Complexity: The target compound features a bicyclic benzimidazole group, distinguishing it from simpler pyridinamine derivatives like 6-(trifluoromethoxy)pyridin-3-amine HCl. This moiety may enhance π-π stacking or receptor-binding interactions compared to monocyclic analogs.

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy group in C₆H₅ClF₃N₂O introduces strong electron-withdrawing effects, which could alter electronic distribution and reactivity compared to the electron-rich benzimidazole group. Hydrogen-Bonding Potential: The NH group in benzimidazole may offer additional hydrogen-bonding sites, unlike the purely hydrophobic trifluoromethoxy or difluoromethyl groups.

Implications of Structural Differences

While experimental data on biological activity or material properties are absent in the provided sources, structural analysis suggests the following hypotheses:

- Bioactivity : The benzimidazole group is a common pharmacophore in kinase inhibitors and antimicrobial agents. Its presence in the target compound could confer affinity for similar biological targets compared to simpler amines .

- Solubility : The hydrochloride salt form improves aqueous solubility across all listed compounds, but the bulkier benzimidazole substituent might reduce solubility relative to smaller analogs.

- Synthetic Accessibility : Compounds like 3-(difluoromethyl)-2-methylaniline HCl (C₈H₁₀ClF₂N) may be synthesized via direct halogenation or Friedel-Crafts reactions, whereas the target compound likely requires multi-step coupling of benzimidazole and pyridine precursors.

Activité Biologique

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride is a heterocyclic compound that incorporates both benzimidazole and pyridine moieties, contributing to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The molecular formula of 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride is , with a molecular weight of approximately 260.72 g/mol. The presence of both the benzimidazole and pyridine rings enhances its chemical reactivity and biological activity profiles, making it a valuable candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.72 g/mol |

| CAS Number | 1431963-77-7 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.

- Methyl Group Introduction : The methyl group is introduced at the 2-position of the benzimidazole ring via alkylation.

- Pyridine Coupling : The pyridine moiety is incorporated through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

These synthetic methods can be optimized for yield and purity, utilizing techniques such as continuous flow reactors and high-throughput screening.

Antimicrobial Activity

Research indicates that 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

Anticancer Properties

The compound has shown promising results in anticancer research:

- Mechanism of Action : It interacts with specific molecular targets, including enzymes and nucleic acids, modulating biological pathways that lead to apoptosis in cancer cells.

- Case Studies : In one study, the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, it demonstrated an IC50 value of against HCC827 cells, which was significantly lower than values obtained in 3D assays (IC50 = ) .

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties, although further research is required to elucidate its mechanisms and efficacy against specific viral pathogens.

Research Findings

A summary of key findings related to the biological activity of 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride includes:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cells; IC50 values low |

| Mechanism of Action | Modulates enzyme activity; interacts with nucleic acids |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.